molecular formula C12H17N B1606132 1,1,3,3-Tetramethylisoindoline CAS No. 82894-84-6

1,1,3,3-Tetramethylisoindoline

Cat. No.: B1606132
CAS No.: 82894-84-6
M. Wt: 175.27 g/mol
InChI Key: ZAHPSFHHFNVYAR-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylisoindoline is a versatile organic compound belonging to the isoindoline family It is characterized by its unique structure, which includes a tetramethylated isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethylisoindoline can be synthesized through several methods, including the Grignard reaction. One common approach involves the exhaustive Grignard tetramethylation of N-benzylphthalimide. This method, however, often involves multiple steps and may not yield high amounts of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to improve yield and efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetramethylisoindoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.

Major Products Formed: The reactions involving this compound can lead to the formation of various derivatives, including functionalized nitroxides and brominated isoindolines

Scientific Research Applications

1,1,3,3-Tetramethylisoindoline has found applications in several scientific research areas:

  • Chemistry: It serves as a precursor for the synthesis of complex organic molecules and functionalized nitroxides.

  • Biology: The compound is used in biological studies to investigate cellular processes and oxidative stress.

  • Medicine: It has potential therapeutic applications, particularly in the development of antioxidant and anti-inflammatory agents.

  • Industry: this compound is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1,1,3,3-Tetramethylisoindoline exerts its effects involves its interaction with molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the modulation of inflammatory pathways.

Comparison with Similar Compounds

1,1,3,3-Tetramethylisoindoline is compared with other similar compounds, such as 1,1,3,3-Tetramethyl-2-(tetrahydro-2-furanyloxy)isoindoline and 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl. These compounds share structural similarities but differ in their functional groups and properties. The unique features of this compound, such as its stability and reactivity, make it a valuable compound in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important tool in the synthesis of complex molecules and the development of new materials and therapeutic agents. Further research and development in this area will continue to uncover new applications and enhance our understanding of this compound.

Properties

IUPAC Name

1,1,3,3-tetramethyl-2H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11(2)9-7-5-6-8-10(9)12(3,4)13-11/h5-8,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHPSFHHFNVYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348850
Record name 1,1,3,3-tetramethylisoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82894-84-6
Record name 1,1,3,3-tetramethylisoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(Griffiths, P. G. et al. Synthesis of the radical scavenger 1,1,3,3-tetramethylisoindolin-2-yloxyl. Aust. J. Chem. 1983, 36, 397-401; Chan, K. S. et al. Reactions of nitroxides with metalloporphyrin alkyls bearing beta hydrogens: aliphatic carbon-carbon bond activation by metal centered radicals. J. Organomet. Chem. 2008, 693, 399-407). The protected benzyl-amine 16 (1.864 g, 7.02 mmol) was dissolved in AcOH (34 mL) in a Parr flask, and 10% Pd/C (169.5 mg) was added. (The reaction was splited in 3 batches). The flask was placed in a high pressure reactor. The reactor was charged with H2 and purged for 5 cycles and was finally pressurized with H2 at 4 bars (60 psi). After stirring at rt for 3 h, the reaction mixture was filtered through Celite, and the solvent removed in vacuo. The resulting residue was dissolved in water (5 mL) and the solution neutralized with 2.5N NaOH (pH 11.5), and extracted with Et2O (3×50 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated in vacuo to yield 1.165 g (95%) of the crude title compound as slightly yellow crystals. mp 36.0-36.5° C. 1H NMR (300 MHz, CDCl3) δ 7.30-7.23 (m, 2 H), 7.18-7.11 (m, 2 H), 1.86 (bs, 1 H), 1.48 (s, 12 H).
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1,1,3,3-tetramethylisoindolin-2-yloxyl
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nitroxides
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metalloporphyrin
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hydrogens
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1.864 g
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34 mL
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169.5 mg
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Synthesis routes and methods III

Procedure details

A solution of 2-benzyl-1,1,3,3,-tetramethylisoindoline (5.5 g 20 mmol) in glacial acetic acid (20 ml) was hydrogenated at 60 lb/in2 over 5% palladium/c for 3 h at room temperature. The suspension was filtered and the solvent removed at reduced pressure. The residue was dissolved in water and the solution was made alkaline (PH 9) by the addition of 10% sodium hydroxide and extracted with ether (3×50 ml). The combined organic extracts were dried and evaporated to dryness to give the title compound (3.5 g 96%), which was recrystalized from methanol/water. m.p. 36-38° C. NMR (CDCl3, 400 MHz), 1.46 s, 4 x CH3; 1.9 s, NH, D2O exchanged; 7.1-7.27 m, ArH.
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5.5 g
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96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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